molecular formula C15H21NO2 B13973755 N-methacryloyladamantane-1-carboxamide

N-methacryloyladamantane-1-carboxamide

Cat. No.: B13973755
M. Wt: 247.33 g/mol
InChI Key: ORNGQWRZYYXPFK-UHFFFAOYSA-N
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Description

N-methacryloyladamantane-1-carboxamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its unique structure, which includes an adamantane core, a methacryloyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:

  • Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .

Comparison with Similar Compounds

N-methacryloyladamantane-1-carboxamide can be compared with other methacryloyl and adamantane derivatives:

The uniqueness of this compound lies in the combination of the methacryloyl group and the adamantane core, providing a balance of reactivity and stability that is valuable in various applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-methylprop-2-enoyl)adamantane-1-carboxamide

InChI

InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18)

InChI Key

ORNGQWRZYYXPFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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